molecular formula C14H19N3O5 B13428392 (1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid

(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid

Cat. No.: B13428392
M. Wt: 309.32 g/mol
InChI Key: XREJOANKAURUMR-LRMGWDNHSA-N
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Description

(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid typically involves multiple steps, including the formation of the tricyclic core and subsequent functional group modifications. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of amino, hydroxy, and carboxylic acid groups through various organic reactions such as amination, hydroxylation, and carboxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid include:

    This compound analogs: Compounds with similar tricyclic structures but different functional groups.

    Other tricyclic compounds: Compounds with different core structures but similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C14H19N3O5/c1-6(18)10-11-7-2-3-16(5-9(15)19)4-8(7)12(14(21)22)17(11)13(10)20/h6-7,10-11,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,10-,11-/m1/s1

InChI Key

XREJOANKAURUMR-LRMGWDNHSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCN(CC3=C(N2C1=O)C(=O)O)CC(=O)N)O

Canonical SMILES

CC(C1C2C3CCN(CC3=C(N2C1=O)C(=O)O)CC(=O)N)O

Origin of Product

United States

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